GSK620

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

GSK620 est un inhibiteur puissant et sélectif du deuxième bromodomaine (BD2) de la famille des protéines bromodomaine et extra-terminale (BET), qui comprend la protéine contenant un bromodomaine 2 (BRD2), la protéine contenant un bromodomaine 3 (BRD3), la protéine contenant un bromodomaine 4 (BRD4) et la protéine spécifique des testicules contenant un bromodomaine (BRDT) . Ces protéines sont des lecteurs épigénétiques qui se lient aux histones acétylées par le biais de leurs bromodomaines pour réguler la transcription des gènes . This compound a montré un potentiel significatif dans le ciblage de ces protéines, ce qui en fait un outil précieux dans l'étude de diverses maladies .

Méthodes De Préparation

La synthèse du GSK620 implique plusieurs étapes clés. La voie de synthèse implique souvent l'utilisation de techniques de synthèse organique avancée, y compris l'utilisation de groupes protecteurs, la fonctionnalisation sélective et les méthodes de purification . Les méthodes de production industrielle du this compound sont conçues pour assurer une pureté et un rendement élevés, impliquant souvent une synthèse à grande échelle et des mesures rigoureuses de contrôle qualité .

Analyse Des Réactions Chimiques

GSK620 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé comme sonde chimique pour étudier la fonction des protéines BET et leur rôle dans la régulation des gènes . En biologie, this compound est utilisé pour étudier les mécanismes de la régulation épigénétique et l'impact de l'inhibition des protéines BET sur les processus cellulaires . En médecine, this compound a montré un potentiel dans le traitement de diverses maladies, notamment le cancer, l'inflammation et les maladies auto-immunes . La capacité du composé à inhiber sélectivement BD2 en fait un outil précieux pour étudier le potentiel thérapeutique de l'inhibition des protéines BET .

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement au deuxième bromodomaine (BD2) des protéines BET, empêchant ainsi ces protéines d'interagir avec les histones acétylées . Cette inhibition perturbe la fonction normale des protéines BET dans la régulation de la transcription des gènes, conduisant à des changements dans l'expression des gènes cibles . Les cibles moléculaires de this compound comprennent BRD2, BRD3, BRD4 et BRDT, et les voies impliquées dans son mécanisme d'action sont liées à la régulation épigénétique et à l'expression des gènes .

Applications De Recherche Scientifique

Oncology

GSK620 has been evaluated for its potential in treating various cancers due to its ability to modulate gene expression involved in tumor growth and survival.

- Case Study - Cancer Cell Models :

Immunoinflammatory Diseases

This compound's anti-inflammatory properties make it a candidate for treating diseases characterized by excessive inflammatory responses, such as psoriasis and nonalcoholic fatty liver disease (NAFLD).

- Case Study - Psoriasis Model :

- In a mouse model of imiquimod-induced psoriasis, this compound significantly reduced clinical scores related to erythema and plaque formation compared to apremilast, a standard treatment. The compound decreased the expression of proinflammatory cytokines such as IL-17A and IL-22, highlighting its potential as a superior therapeutic option .

- Case Study - Nonalcoholic Fatty Liver Disease :

General Anti-inflammatory Effects

This compound has been studied for its effects on systemic inflammation:

- In Vitro Studies :

Comparative Efficacy Table

| Application Area | Model/Study Type | Results Summary |

|---|---|---|

| Oncology | Cancer Cell Lines | Inhibition of growth via BD2 modulation |

| Immunoinflammatory Diseases | Psoriasis Mouse Model | Superior reduction in clinical scores compared to apremilast |

| NAFLD Mouse Model | Reduced liver inflammation and fibrosis markers | |

| General Anti-inflammatory | Human Whole Blood Assays | Decreased MCP-1 levels in response to LPS stimulation |

Mécanisme D'action

GSK620 exerts its effects by selectively binding to the second bromodomain (BD2) of BET proteins, thereby preventing these proteins from interacting with acetylated histones . This inhibition disrupts the normal function of BET proteins in regulating gene transcription, leading to changes in the expression of target genes . The molecular targets of this compound include BRD2, BRD3, BRD4, and BRDT, and the pathways involved in its mechanism of action are related to epigenetic regulation and gene expression .

Comparaison Avec Des Composés Similaires

GSK620 est unique par sa forte sélectivité pour le deuxième bromodomaine (BD2) des protéines BET, avec une sélectivité plus de 200 fois supérieure par rapport aux autres bromodomaines . Des composés similaires comprennent GSK046 et GSK973, qui ciblent également les protéines BET mais peuvent avoir des profils de sélectivité et des puissances différents . Comparé à ces composés, this compound offre une sélectivité et une puissance améliorées, ce qui en fait un outil précieux pour étudier les fonctions spécifiques de BD2 dans divers processus biologiques .

Activité Biologique

GSK620 is a selective inhibitor targeting the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) protein family. This compound has garnered attention for its potential therapeutic applications in various inflammatory diseases and cancers. Below, we explore the biological activity of this compound, including its mechanisms of action, efficacy in preclinical models, and relevant case studies.

This compound selectively inhibits the BD2 domain of BET proteins, which play a crucial role in regulating gene expression associated with inflammation and cancer. By binding to BD2, this compound disrupts the interaction between BET proteins and acetylated lysines on histones, leading to a reduction in the transcription of pro-inflammatory cytokines and oncogenes.

Inflammatory Diseases

This compound has demonstrated significant efficacy in several preclinical models of inflammatory diseases:

- Psoriasis Model : In a mouse model of imiquimod-induced psoriasis, this compound was found to be superior to apremilast (a PDE4 inhibitor) in reducing clinical scores related to erythema and plaque formation. It also significantly decreased the expression of pro-inflammatory genes such as IL-17A, IL-17F, and IL-22 in treated mice .

- Nonalcoholic Steatohepatitis (NASH) : this compound exhibited comparable activity to telmisartan in reducing hepatic fibrosis in a mouse model of NASH. Treated mice showed reduced steatosis and lobular inflammation along with decreased expression of profibrotic genes .

- Arthritis Model : In rat models of inflammatory arthritis, this compound effectively reduced disease-relevant pro-inflammatory gene expression and alleviated symptoms associated with the condition .

Comparative Efficacy Table

Study on Cancer Cell Lines

In vitro studies have shown that this compound inhibits the expression of oncogenes such as MYC and CCND1 in cancer cell lines. The compound displayed consistent inhibitory effects at concentrations of 0.1 µM and 1 µM, indicating its potential utility in treating cancers characterized by aberrant BET protein activity .

Resistance Mechanisms

Research indicates that certain mutations in estrogen receptors can confer resistance to standard treatments. However, this compound's mechanism appears less affected by these mutations, suggesting it could be an effective option for patients with resistant cancer phenotypes .

Propriétés

IUPAC Name |

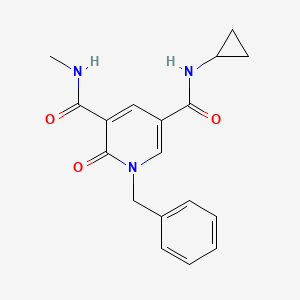

1-benzyl-5-N-cyclopropyl-3-N-methyl-2-oxopyridine-3,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-19-17(23)15-9-13(16(22)20-14-7-8-14)11-21(18(15)24)10-12-5-3-2-4-6-12/h2-6,9,11,14H,7-8,10H2,1H3,(H,19,23)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZCUOVXHPAQRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CN(C1=O)CC2=CC=CC=C2)C(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.